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Compound of Interest

Compound Name: Amuvatinib Hydrochloride

Cat. No.: B1664949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and

clinical application of Amuvatinib Hydrochloride (a multi-targeted tyrosine kinase inhibitor)

when used in combination with the standard chemotherapeutic agents carboplatin and

etoposide. The provided protocols are based on clinical trial methodologies and standard

administration guidelines.

Mechanism of Action and Therapeutic Rationale
Amuvatinib Hydrochloride (formerly MP-470) is a potent, orally bioavailable, multi-targeted

tyrosine kinase inhibitor with activity against c-Kit, platelet-derived growth factor receptor alpha

(PDGFRα), Flt3, c-MET, and c-RET.[1] A key mechanism that potentiates its anti-cancer activity

in combination with DNA-damaging agents is its ability to suppress the DNA repair protein

RAD51.[1][2]

Carboplatin, a platinum-based chemotherapy agent, and etoposide, a topoisomerase II

inhibitor, are standard-of-care treatments for various malignancies, including small cell lung

cancer (SCLC). Both agents induce DNA damage, leading to cancer cell apoptosis. The co-

administration of Amuvatinib is intended to enhance the efficacy of carboplatin and etoposide

through a synergistic mechanism:
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Inhibition of Oncogenic Signaling: Amuvatinib blocks the signaling pathways driven by the

aforementioned tyrosine kinases, which are often dysregulated in cancer and contribute to

cell proliferation, survival, and resistance to therapy.

Suppression of DNA Repair: By inhibiting RAD51, a critical component of the homologous

recombination (HR) pathway for DNA double-strand break repair, Amuvatinib compromises

the cancer cells' ability to repair the damage induced by carboplatin and etoposide.[1][2] This

leads to an accumulation of lethal DNA damage and enhances the cytotoxic effect of the

chemotherapy.

Clinical Data Summary: Phase 2 Study in Platinum-
Refractory SCLC
The following data is summarized from the "ESCAPE" trial (A phase 2, open-label, multi-center

study of amuvatinib in combination with platinum etoposide chemotherapy in platinum-

refractory small cell lung cancer patients).

Patient Demographics and Baseline Characteristics
Characteristic Value (N=23)

Median Age (years) 62

Gender (Male/Female) 12 / 11

ECOG Performance Status (0/1/2) 3 / 16 / 4

Disease Stage (Limited/Extensive) 4 / 19

Prior Chemotherapy Regimen

Carboplatin/Etoposide 16 (70%)

Cisplatin/Etoposide 6 (26%)

Carboplatin/Etoposide then Cisplatin/Etoposide 1 (4%)

Treatment Efficacy
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Endpoint Result

Number of Patients Treated 23

Objective Response Rate (ORR) 17.4% (4 Partial Responses)

Centrally Confirmed ORR 8.7% (2 Partial Responses)

Confirmed Stable Disease 13% (3 Patients)

Duration of Disease Control (Patient 1 with high

c-Kit)
151 days

Duration of Disease Control (Patient 2 with high

c-Kit)
256 days

Experimental Protocols
Protocol 1: Amuvatinib in Combination with Platinum-
Etoposide (Clinical Trial Protocol)
This protocol is based on the methodology of the ESCAPE clinical trial for patients with

platinum-refractory Small Cell Lung Cancer (SCLC).

1. Patient Eligibility:

Histologically or cytologically confirmed SCLC.

Platinum-refractory disease (progressed during or within 90 days of completing first-line

platinum-based chemotherapy).

ECOG performance status of 0-2.

Adequate organ function (hematological, renal, and hepatic).

2. Treatment Regimen:

Cycle Length: 21 days.

Amuvatinib Administration:
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A three-day run-in period of Amuvatinib monotherapy at the beginning of Cycle 1.

300 mg Amuvatinib administered orally, three times daily.

Chemotherapy Administration:

Patients receive the same carboplatin or cisplatin plus etoposide regimen on which they

had previously progressed.

Carboplatin: Administered intravenously on Day 1 of each cycle. The dose is calculated

using the Calvert formula to a target Area Under the Curve (AUC).

Etoposide: Administered intravenously on Days 1, 2, and 3 of each cycle.

3. Response Assessment:

Tumor assessments performed at baseline and every 6 weeks.

Response evaluated according to RECIST 1.1 criteria.

4. Biomarker Analysis (Exploratory):

Immunohistochemical analysis of c-Kit expression in tumor tissue.

Protocol 2: Standard Administration of Carboplatin and
Etoposide for SCLC
This is a standard protocol for the administration of carboplatin and etoposide in SCLC.

1. Pre-medication:

Administer antiemetics for moderately to highly emetogenic chemotherapy as per

institutional guidelines.

2. Dosing and Administration:

Cycle Frequency: 21 days.

Day 1:
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Carboplatin: Dose calculated to AUC 5-6 mg/mL*min, administered as an IV infusion over

30-60 minutes.

Etoposide: 100 mg/m² administered as an IV infusion over 60 minutes.

Days 2 and 3:

Etoposide: 100 mg/m² administered as an IV infusion over 60 minutes.

3. Monitoring and Dose Modifications:

Monitor complete blood counts before each cycle.

Dose adjustments for carboplatin may be required based on renal function.

Dose reductions for both agents may be necessary in case of severe hematological or other

toxicities.

Adverse Events
The following table summarizes the most common adverse events observed in the ESCAPE

trial of Amuvatinib in combination with carboplatin and etoposide. The comprehensive

supplementary data for adverse events from the primary publication was not available. This

summary is based on information reported in the main body of the publication and the known

safety profiles of the individual drugs.
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Adverse Event Any Grade (%) Grade 3-4 (%)

Hematological

Neutropenia Data not specified Data not specified

Thrombocytopenia Data not specified Data not specified

Anemia Data not specified Data not specified

Non-Hematological

Fatigue Data not specified Data not specified

Nausea Data not specified Data not specified

Vomiting Data not specified Data not specified

Diarrhea Data not specified Data not specified

Constipation Data not specified Data not specified

Decreased Appetite Data not specified Data not specified

Note: This table is representative and not exhaustive. Researchers should refer to the full

safety information for each drug.

Visualizations
Signaling Pathway of Amuvatinib's Synergistic Action
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Caption: Synergistic mechanism of Amuvatinib with chemotherapy.

Experimental Workflow for the ESCAPE Clinical Trial
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Caption: Workflow of the ESCAPE clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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